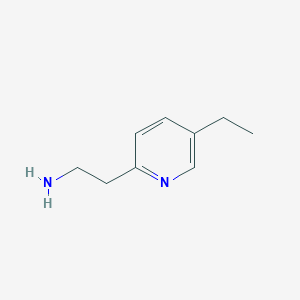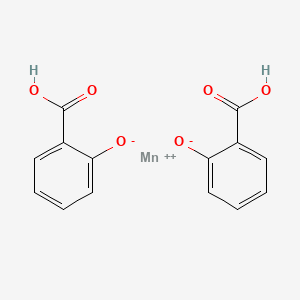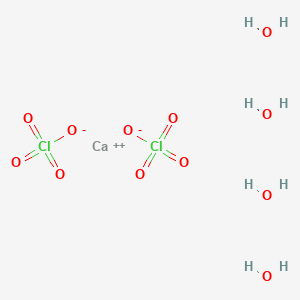
trans-2-Hydroxypinocamphone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a chiral molecule with three stereocenters, making it an interesting subject for stereochemical studies . This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypinocamphone typically involves the oxidation of pinocamphone. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired hydroxylation . The reaction is usually carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at a low level to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxypinocamphone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of catalytic oxidation processes is also explored to enhance efficiency and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxypinocamphone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to pinocamphone or other related alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the hydroxyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include diketones, carboxylic acids, and various substituted derivatives of 2-Hydroxypinocamphone.
Wissenschaftliche Forschungsanwendungen
2-Hydroxypinocamphone has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
Wirkmechanismus
The mechanism of action of 2-Hydroxypinocamphone involves its interaction with various molecular targets. It can act as a ligand for certain enzymes, modulating their activity. The hydroxyl group plays a crucial role in its binding affinity and specificity. The compound’s stereochemistry also influences its interaction with biological targets, leading to different biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxypinocamphone can be compared with other similar compounds such as:
Pinocamphone: The parent compound, which lacks the hydroxyl group.
Menthone: A structurally related compound with similar applications in the fragrance industry.
Camphor: Another related compound with a similar bicyclic structure but different functional groups.
The uniqueness of 2-Hydroxypinocamphone lies in its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
20536-50-9 |
|---|---|
Molekularformel |
C₁₀H₁₆O₂ |
Molekulargewicht |
168.23 |
Synonyme |
trans-2-Hydroxypinocamphone; [1R-(1α,2β,5α)]-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one; (1R,2S,5R)-(+)-2-Hydroxy-3-pinanone; (1R,2S,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










